molecular formula C7H8N4 B8652787 1-methyl-2-(1H-5-pyrazolyl)-1H-imidazole

1-methyl-2-(1H-5-pyrazolyl)-1H-imidazole

Cat. No. B8652787
M. Wt: 148.17 g/mol
InChI Key: KFXRPFCOCNTXMZ-UHFFFAOYSA-N
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Patent
US08062767B2

Procedure details

A 100 ml two-necked reaction flask is dried under vacuum and baked by fire and then cooled by nitrogen gas flow. 50 ml of anhydrous tetrahydrofuran and 1-Methylimidazole (10 mmol, 0.8 ml) are added. n-Butyl lithium agent (12 mmol, 4.8 ml) is slowly added at −78° C. After the reaction has been taken place for 15 minutes, N,N-Dimethylacetamide (12 mmole, 1.12 ml) is added into the flask to react at the room temperature. Extraction with ether and water is carried out and the organic layer is concentrated to obtain a liquid product. The yield is 83%. The obtained product is then reacted with N,N-Dimethylformamide dimethyl acetal (12.45 mmol, 1.65 ml) without any solvent at 100° C. for 10 hrs. Extraction with methylene chloride and water is carried out and the organic layer is concentrated to obtain solids. The yield is 93%. The obtained product is dissolved in ethanol and then added with hydrazine (28.95 mmol, 1.40 ml). The reaction is carried out for 3 hrs at 90° C. The reaction solution is concentrated and extracted by methylene chloride and water. The organic layer is concentrated and separated by n-hexane and ethyl acetate through chromatographic column. The product mip is thus obtained and the yield is 71%. 1H NMR (400 MHz, CD2Cl2): δ 7.63 (d, 1 H, J=2 Hz), 7.09 (br, 1 H), 6.98 (s, 1 H), 6.71 (br, 1 H), 3.928 (s, 3 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two
Quantity
1.65 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.8 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH2:7]([Li])[CH2:8][CH2:9]C.CN(C)C(=O)C.COC(OC)N(C)C.[NH2:26][NH2:27]>C(O)C.O1CCCC1>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]1[NH:27][N:26]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.12 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Three
Name
Quantity
1.65 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
NN
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0.8 mL
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml two-necked reaction flask is dried under vacuum and baked by fire
TEMPERATURE
Type
TEMPERATURE
Details
cooled by nitrogen gas flow
CUSTOM
Type
CUSTOM
Details
for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to react at the room temperature
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether and water
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer is concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a liquid product
EXTRACTION
Type
EXTRACTION
Details
Extraction with methylene chloride and water
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer is concentrated
CUSTOM
Type
CUSTOM
Details
to obtain solids
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted by methylene chloride and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated
CUSTOM
Type
CUSTOM
Details
separated by n-hexane and ethyl acetate through chromatographic column
CUSTOM
Type
CUSTOM
Details
The product mip is thus obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1C(=NC=C1)C1=CC=NN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.